molecular formula C7H12O2 B126455 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine CAS No. 1003-83-4

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Cat. No. B126455
CAS RN: 1003-83-4
M. Wt: 128.17 g/mol
InChI Key: ATZGUXPLGMKHOR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is an organic compound with a complex structure. It is an alpha-dioxepane derivative, derived from the reaction of 1,3-dioxane and this compound. This compound is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in the synthesis of several drugs and is also an important component of many other organic compounds.

Scientific Research Applications

Cyclization and Radical Chemistry

Research on 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine includes studies on its cyclization properties. Hindson et al. (1993) investigated the cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes, including this compound, finding that these compounds cyclise to afford 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes (Hindson, Maccorquodale, & Walton, 1993). This research highlights its potential in synthesizing cyclic organic compounds.

Electropolymerization and Electrochromic Applications

Kim and Taya (2010) explored the electropolymerization of 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine for electrochromic window applications, indicating the use of related dioxepine compounds in smart materials (Kim & Taya, 2010).

Mechanistic Studies in Organic Chemistry

Özen, Konuklar, and Tuzun (2009) used density functional theory to study the [3+2] cycloaddition and cyclopropanation reactions of 1,3-dioxepine derivatives, including this compound. This work contributes to understanding the mechanism of these reactions in the presence of copper(I) catalysts (Özen, Konuklar, & Tuzun, 2009).

Olfactory Properties and Synthesis

Kraft et al. (2010) studied the synthesis and olfactory properties of compounds related to this compound, indicating its potential use in creating fragrances and flavors (Kraft, Popaj, Müller, & Schär, 2010).

In-Depth Mechanistic Insights

Further mechanistic insights into the reactions involving this compound were provided by Özen and Tüzün (2008) through their study on copper(I)-catalyzed olefin cyclopropanation reaction mechanisms (Özen & Tüzün, 2008).

Crystal Structure Analysis

Pearce, Руkе, and Tiekink (1998) detailed the crystal structure of a compound prepared from 4,7-dihydro-2,2-dimethyl-l,3dioxepine, showcasing its relevance in structural chemistry and material science (Pearce, Руkе, & Tiekink, 1998).

Anti-inflammatory Applications

Huo et al. (2017) identified new compounds from Aquilaria sinensis, including those with a 1,4-dioxepine moiety, displaying significant anti-inflammatory properties, suggesting a medicinal application of dioxepine derivatives (Huo et al., 2017).

Safety and Hazards

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is classified under the GHS07 pictogram with the signal word "Warning" . Precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

properties

IUPAC Name

2,2-dimethyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZGUXPLGMKHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC=CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905334
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003-83-4
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
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Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
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Record name 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl
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Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in copper-catalyzed cyclopropanation reactions?

A1: Research suggests that this compound can act as a substrate in copper-catalyzed cyclopropanation reactions. A study using Density Functional Theory (DFT) examined the mechanism of these reactions with dimethyl diazomalonate as the carbene source and copper(II) acetylacetonate (Cu(acac)2) as the catalyst []. The researchers investigated various reaction pathways and applied their findings to understand the cyclopropanation of this compound, providing insights into the reaction mechanism and energetics.

Q2: What are the structural characteristics of ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine and how is it characterized?

A2: ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine is a derivative of this compound. While its exact molecular formula and weight would require further calculation, it's characterized using a combination of spectroscopic techniques. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR), and Mass Spectrometry (MS) []. Elemental analysis helps confirm the compound's purity and composition.

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